tert-Butyl (2-hydrazinylethyl)carbamate

Übersicht

Beschreibung

tert-Butyl (2-hydrazinylethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydrazinylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yields and purity. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (2-hydrazinylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butyl group.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted carbamates and other derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthetic Intermediate for Pharmaceuticals

One of the primary applications of tert-butyl (2-hydrazinylethyl)carbamate is as a synthetic intermediate in the production of pharmaceuticals. It has been identified as a precursor in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy. The compound facilitates the formation of key intermediates that enhance the efficiency and yield of the overall synthetic pathway.

Case Study: Lacosamide Synthesis

In a notable study, this compound was utilized to synthesize (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl) amino] ethyl]-t-butyl carbamate, leading to improved yields in the production of lacosamide. The synthetic route employed phase-transfer catalysis, resulting in yields exceeding 90%, which is significantly higher than traditional methods .

| Compound | Yield (%) | Method |

|---|---|---|

| Lacosamide | >90 | Phase-transfer catalysis |

| Previous Method | 81.6 | Conventional synthesis |

Organic Synthesis

Versatile Building Block

This compound serves as a versatile building block in organic synthesis. Its hydrazine moiety allows for various transformations, including cyclization and coupling reactions, making it valuable for synthesizing complex organic molecules.

Applications in Drug Development

The compound has been explored for its potential in developing new therapeutic agents. Research indicates that derivatives of this compound exhibit biological activity against various targets, including enzymes and receptors involved in disease processes .

Agricultural Chemistry

Pesticide Formulation

The compound is also being investigated for its role in the formulation of pesticides. Its structural properties allow it to interact with biological systems effectively, making it a candidate for developing environmentally friendly pest control agents.

Case Study: Carbamate Pesticides

Research on carbamate pesticides shows that compounds similar to this compound can exhibit both herbicidal and insecticidal properties. For instance, studies have demonstrated that certain carbamate derivatives can disrupt hormonal pathways in pests, leading to effective pest management strategies .

Toxicological Studies

Safety and Environmental Impact

While exploring the applications of this compound, it is crucial to consider its safety profile and environmental impact. Toxicological studies indicate that while some carbamates can be toxic, modifications like those present in this compound may reduce toxicity while maintaining efficacy .

| Property | Value |

|---|---|

| Toxicity (oral) | H301 (Toxic if swallowed) |

| Skin irritation | H315 (Causes skin irritation) |

Wirkmechanismus

The mechanism of action of tert-Butyl (2-hydrazinylethyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during chemical synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine group for further reactions. The molecular targets and pathways involved include the selective protection and deprotection of amine groups in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl carbamate: Another carbamate used as a protecting group for amines.

tert-Butyl N-hydroxycarbamate: Used in similar applications but with different reactivity.

tert-Butyl carbazate: Used in peptide synthesis and other organic reactions.

Uniqueness: tert-Butyl (2-hydrazinylethyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in applications where selective protection of amine groups is required, such as in peptide synthesis and pharmaceutical development.

Biologische Aktivität

tert-Butyl (2-hydrazinylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, backed by various studies and data.

Chemical Structure and Synthesis

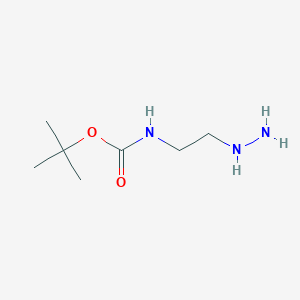

The chemical structure of this compound can be represented as follows:

This compound is synthesized through the reaction of tert-butyl carbamate with hydrazine derivatives, leading to the formation of hydrazine-based carbamates that exhibit diverse biological activities.

1. Anti-inflammatory Activity

Studies have shown that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. For instance, a series of substituted phenylcarbamates demonstrated promising inhibition of inflammation in vivo, with inhibition percentages ranging from 39.021% to 54.239% when tested against carrageenan-induced paw edema in rats .

Table 1: Inhibition Percentages of Anti-inflammatory Activity

| Compound | Inhibition Percentage (%) |

|---|---|

| Compound 4a | 54.239 |

| Compound 4i | 42.150 |

| Compound 4j | 39.021 |

These results indicate that modifications on the hydrazine moiety can enhance anti-inflammatory efficacy.

2. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various strains, including Mycobacterium tuberculosis (Mtb). A study identified novel hydrazine derivatives that showed selective antibacterial activity while minimizing cytotoxic effects on mammalian cells .

Table 2: Antibacterial Activity Against Mtb

| Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (CC50) |

|---|---|---|

| Hydrazine Derivative A | 5 µg/mL | >100 µg/mL |

| Hydrazine Derivative B | 10 µg/mL | >100 µg/mL |

These findings suggest that structural modifications can lead to compounds with high antibacterial activity and low toxicity.

3. Anticancer Activity

Research into the anticancer properties of hydrazine derivatives has also yielded promising results. Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) .

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HepG2 | 12.5 |

| Compound Y | PC12 | 15.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential for these compounds in cancer therapy.

Case Studies

Several case studies have been documented regarding the efficacy of hydrazine derivatives in treating inflammatory conditions and infections:

- Case Study 1 : A study involving a series of hydrazine derivatives showed that modifications at specific sites significantly enhanced their anti-inflammatory effects without increasing toxicity .

- Case Study 2 : Another investigation highlighted the antibacterial activity of a benzodiazole-substituted hydrazine derivative against drug-resistant strains of Mtb, emphasizing its potential as a new therapeutic agent .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-hydrazinylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2/c1-7(2,3)12-6(11)9-4-5-10-8/h10H,4-5,8H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNJNJXOZGNXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640525 | |

| Record name | tert-Butyl (2-hydrazinylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156090-81-2 | |

| Record name | tert-Butyl (2-hydrazinylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.